molecular formula C15H14O2 B14239259 (2S)-2-[(4-phenylphenoxy)methyl]oxirane CAS No. 250778-95-1

(2S)-2-[(4-phenylphenoxy)methyl]oxirane

Cat. No.: B14239259
CAS No.: 250778-95-1
M. Wt: 226.27 g/mol
InChI Key: GXANCFOKAWEPIS-OAHLLOKOSA-N
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Description

(2S)-2-[(4-phenylphenoxy)methyl]oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a phenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4-phenylphenoxy)methyl]oxirane typically involves the epoxidation of alkenes. One common method is the Prilezhaev reaction, where an alkene reacts with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), to form the epoxide . The reaction conditions usually involve a solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems. These systems offer enhanced control over reaction parameters, leading to higher efficiency and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise temperature and pressure control, resulting in consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-phenylphenoxy)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the epoxide can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide under mild conditions.

Major Products Formed

    Diols: Formed through oxidation.

    Alcohols: Resulting from reduction.

    Substituted Epoxides: Produced via nucleophilic substitution.

Scientific Research Applications

(2S)-2-[(4-phenylphenoxy)methyl]oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-[(4-phenylphenoxy)methyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, targeting specific molecular pathways and enzymes in biological systems .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(4-methoxyphenyl)methyl]oxirane: Similar structure but with a methoxy group instead of a phenyl group.

    (2S)-2-[(4-chlorophenyl)methyl]oxirane: Contains a chlorine atom in place of the phenyl group.

    (2S)-2-[(4-nitrophenyl)methyl]oxirane: Features a nitro group instead of the phenyl group.

Uniqueness

(2S)-2-[(4-phenylphenoxy)methyl]oxirane is unique due to its specific phenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in organic synthesis and industrial processes.

Properties

CAS No.

250778-95-1

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(2S)-2-[(4-phenylphenoxy)methyl]oxirane

InChI

InChI=1S/C15H14O2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)16-10-15-11-17-15/h1-9,15H,10-11H2/t15-/m1/s1

InChI Key

GXANCFOKAWEPIS-OAHLLOKOSA-N

Isomeric SMILES

C1[C@H](O1)COC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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